molecular formula C21H21ClN2O2 B14942203 1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14942203
M. Wt: 368.9 g/mol
InChI Key: ILTALOXCGYZEJN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-(4-ethylpiperidin-1-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the piperidine and phenyl rings, which can influence its pharmacological properties and reactivity.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21ClN2O2/c22-17-6-8-18(9-7-17)24-20(25)14-19(21(24)26)23-12-10-16(11-13-23)15-4-2-1-3-5-15/h1-9,16,19H,10-14H2

InChI Key

ILTALOXCGYZEJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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